molecular formula C7H3F6NS B1405331 3-Fluoro-5-(pentafluorosulfur)benzonitrile CAS No. 1373920-62-7

3-Fluoro-5-(pentafluorosulfur)benzonitrile

Cat. No. B1405331
CAS RN: 1373920-62-7
M. Wt: 247.16 g/mol
InChI Key: CELRFAAFKVCSNJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzonitrile is a chemical compound with the CAS Number: 1373920-62-7 . It has a molecular weight of 247.16 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)benzonitrile . The InChI code is 1S/C7H3F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H .

Scientific Research Applications

Synthesis and Chemical Properties

  • Iodination via Continuous Flow Method : Dunn et al. (2018) describe the iodination of related benzonitrile compounds, providing insights into continuous flow methods for iodination, which may be applicable to the synthesis of 3-Fluoro-5-(pentafluorosulfur)benzonitrile derivatives (Dunn et al., 2018).

  • Nucleophilic Aromatic Substitution : Ajenjo et al. (2016) studied the synthesis of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, involving nucleophilic aromatic substitution, which may offer insights into similar processes in this compound (Ajenjo et al., 2016).

Radiopharmaceutical Applications

  • PET Imaging Agent Synthesis : Lim et al. (2014) developed an automated method for synthesizing 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile (FPEB), a PET imaging agent. This research could inform the development of PET tracers using this compound (Lim et al., 2014).

  • Radioligand Synthesis for mGluR5 Imaging : Siméon et al. (2007) synthesized a variant of benzonitrile for imaging metabotropic glutamate subtype-5 receptors (mGluR5) in the brain, which is relevant for understanding how this compound could be applied in similar imaging studies (Siméon et al., 2007).

Spectroscopic Observations

  • ESR Spectra and Structure Analysis : Starichenko et al. (1985) studied the ESR spectra of radical-anions of fluorinated benzonitrile derivatives, which may provide a framework for understanding the electronic structure and properties of this compound (Starichenko et al., 1985).

Molecular Imaging and Radiopharmaceuticals

  • 18F Labeling for PET Tracers : Liang et al. (2014, 2019) demonstrated methods for the synthesis of [18F]FPEB, a fluorine-18 labeled benzonitrile derivative for PET imaging. These methods could be adapted for labeling this compound (Liang et al., 2014), (Liang et al., 2019).

  • Synthesis of Radioligands for mGluR5 PET Imaging : Telu et al. (2011) describe the enhanced radiochemical yields achieved from diaryliodonium tosylate precursors, a process that may be relevant for creating radioligands using this compound (Telu et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the precautionary statements include P271, P260, and P280 .

properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELRFAAFKVCSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224245
Record name (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373920-62-7
Record name (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-(3-Cyano-5-fluorophenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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